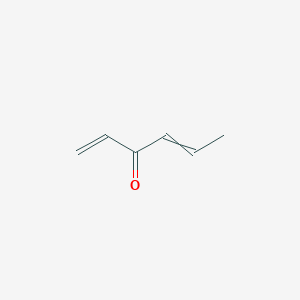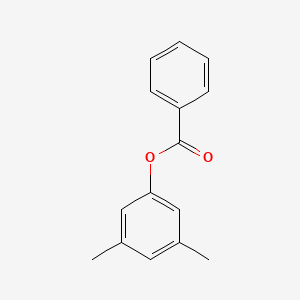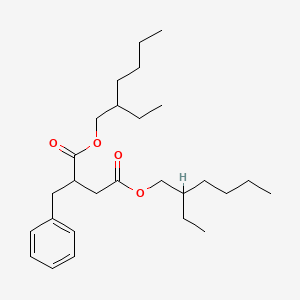
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound is characterized by its unique structure, which includes an ethyl group at the 8th position, a hydroxy group at the 7th position, and a methyl group at the 4th position on the benzopyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one typically involves the condensation of resorcinol with ethyl acetoacetate in the presence of sulfuric acid. This reaction forms 7-hydroxy-4-methylcoumarin, which is then acetylated using acetic anhydride to produce 7-acetoxy-4-methylcoumarin. The final step involves heating this intermediate with anhydrous aluminum chloride, leading to molecular rearrangement and formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzopyrans.
Aplicaciones Científicas De Investigación
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar structure but lacks the ethyl group at the 8th position.
6-Methyl-2H-1-benzopyran-2-one: Similar structure but lacks the hydroxy group at the 7th position.
3,4-Dihydro-2H-1-benzopyran-2-one: Similar structure but lacks the ethyl and hydroxy groups.
Uniqueness
8-Ethyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one is unique due to the presence of both the ethyl and hydroxy groups, which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
13830-65-4 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
8-ethyl-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-3-8-10(13)5-4-9-7(2)6-11(14)15-12(8)9/h4-6,13H,3H2,1-2H3 |
Clave InChI |
CFOQHSAGRMTFIW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC2=C1OC(=O)C=C2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


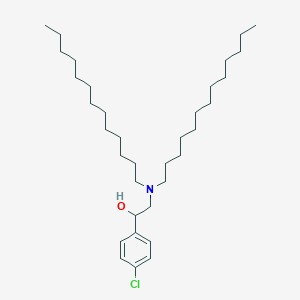

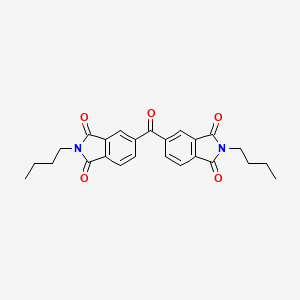
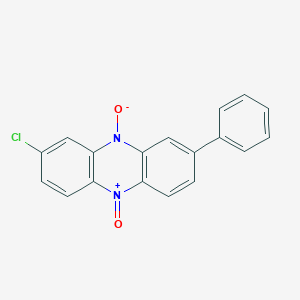
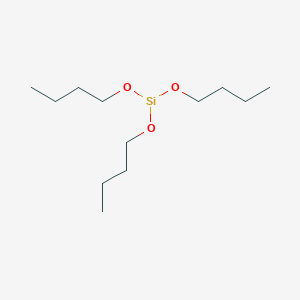

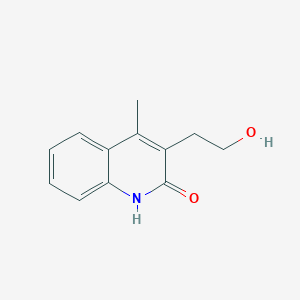

![3-(2-Methoxyphenyl)-8-(propan-2-yl)-4h-furo[2,3-h]chromen-4-one](/img/structure/B14725167.png)
